molecular formula C8H8BrFO3S B13518718 4-Bromo-2-methoxy-5-methylbenzene-1-sulfonyl fluoride

4-Bromo-2-methoxy-5-methylbenzene-1-sulfonyl fluoride

Cat. No.: B13518718
M. Wt: 283.12 g/mol
InChI Key: JEKQFXUYPSGDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methoxy-5-methylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H8BrFO3S It is a derivative of benzene, featuring a bromine atom, a methoxy group, a methyl group, and a sulfonyl fluoride group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxy-5-methylbenzene-1-sulfonyl fluoride typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxy-5-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine and methoxy groups on the benzene ring make it susceptible to electrophilic substitution reactions.

    Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are commonly used.

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, and alcohols are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the compound can yield nitro derivatives, while nucleophilic substitution can produce sulfonamide or sulfonate esters .

Scientific Research Applications

4-Bromo-2-methoxy-5-methylbenzene-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Bromo-2-methoxy-5-methylbenzene-1-sulfonyl fluoride exerts its effects involves its ability to act as an electrophile or nucleophile in various reactions. The sulfonyl fluoride group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in modifying proteins and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methoxybenzene-1-sulfonyl fluoride
  • 4-Bromo-5-methylbenzene-1-sulfonyl fluoride
  • 2-Methoxy-5-methylbenzene-1-sulfonyl fluoride

Uniqueness

4-Bromo-2-methoxy-5-methylbenzene-1-sulfonyl fluoride is unique due to the combination of substituents on the benzene ring. The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (bromine and sulfonyl fluoride) groups provides a unique reactivity profile, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C8H8BrFO3S

Molecular Weight

283.12 g/mol

IUPAC Name

4-bromo-2-methoxy-5-methylbenzenesulfonyl fluoride

InChI

InChI=1S/C8H8BrFO3S/c1-5-3-8(14(10,11)12)7(13-2)4-6(5)9/h3-4H,1-2H3

InChI Key

JEKQFXUYPSGDIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)OC)S(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.